6-Chloro-6-deoxy-d-glucitol

Description

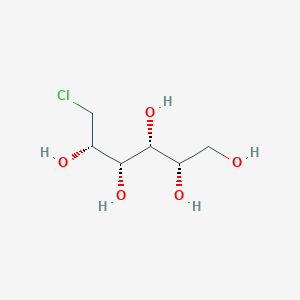

Structure

3D Structure

Properties

CAS No. |

76986-26-0 |

|---|---|

Molecular Formula |

C6H13ClO5 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-6-chlorohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H13ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChI Key |

MRGPKZIDNGFPIU-JGWLITMVSA-N |

SMILES |

C(C(C(C(C(CCl)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CCl)O)O)O)O)O |

Synonyms |

6-chloro-6-deoxyglucitol |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Precursor Synthesis Approaches to 6-Chloro-6-deoxy-D-glucitol

The synthesis of this compound is primarily achieved through multi-step pathways starting from common monosaccharides. These routes involve the initial formation of a chlorinated sugar intermediate, which is subsequently reduced to the target alditol.

Reductive Chlorination Pathways from D-Glucose Precursors

A common pathway to this compound begins with D-glucose. This process is not a direct reductive chlorination but rather a two-step sequence involving chlorination followed by reduction.

First, the primary hydroxyl group at the C-6 position of D-glucose is selectively replaced by a chlorine atom to yield 6-chloro-6-deoxy-D-glucose. chemsynlab.com This intermediate is a stable, white to off-white crystalline powder soluble in water and ethanol. chemsynlab.com

Catalytic Hydrogenation Protocols for 6-Chlorosugar Intermediates

Catalytic hydrogenation is a key method for converting 6-chlorosugar intermediates, such as 6-chloro-6-deoxy-D-glucose, into this compound. chemsynlab.comresearchgate.net This reaction specifically reduces the anomeric carbon of the sugar, transforming the cyclic hemiacetal form of the chlorosugar into the acyclic alditol.

The process typically involves reacting the chlorosugar with hydrogen gas in the presence of a metal catalyst. researchgate.net A variety of catalysts and conditions have been employed for the hydrogenation of sugars and their derivatives.

Table 1: Catalysts and Conditions for Hydrogenation of Sugar Derivatives

| Catalyst | Substrate Example | Product Example | Reference |

|---|---|---|---|

| Raney Nickel | D-Glucose | D-Glucitol (Sorbitol) | researchgate.net |

| Palladium-on-carbon | 6-azido-6-deoxy-2,4-di-O-succinyl laminaran (B1674438) | 6-amino-6-deoxy derivative | researchgate.net |

| Palladium | D-Glucosone | D-Glucitol | scribd.com |

The hydrogenation of 6-chloro-6-deoxy-D-glucose follows a similar protocol, resulting in the formation of this compound. This synthetic sugar is an important precursor for the synthesis of more complex carbohydrates and polysaccharides. biosynth.com

Selective Chlorination Techniques Utilizing Halogenating Reagents (e.g., Thionyl Chloride, Phosphorus Pentachloride)

Direct selective chlorination of D-glucitol at the C-6 position represents an alternative synthetic route. This approach relies on the higher reactivity of the primary hydroxyl groups compared to the secondary ones. Various halogenating agents can be employed for this purpose.

Thionyl Chloride (SOCl₂): Thionyl chloride is a versatile reagent for the chlorination of alcohols. In carbohydrate chemistry, its effectiveness is often enhanced by using it in combination with other reagents. A system comprising triphenylphosphine (B44618) oxide and thionyl chloride in an aromatic hydrocarbon solvent is effective for the complete chlorination of free hydroxyl groups in protected sucrose (B13894) derivatives. google.com Phosgene can be used as an alternative to thionyl chloride in this system. google.comgoogle.com For the selective chlorination of unprotected sugars, conditions are critical. Genistein, for example, undergoes selective aromatic chlorination with thionyl chloride alone. researchgate.net The combination of thionyl chloride with a base like pyridine (B92270) is also a common method for creating chloro-deoxy sugars. researchgate.net

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another powerful chlorinating agent used in organic synthesis. scribd.com Its reaction with carbohydrates has been investigated for producing chlorinated derivatives. researchgate.net The process for preparing PCl₅ itself involves the chlorination of phosphorus trichloride (B1173362). google.com When reacting with polyhydroxylated compounds like carbohydrates, PCl₅ can replace hydroxyl groups with chlorine atoms. annualreviews.org However, controlling the selectivity to target only the primary hydroxyl groups of D-glucitol requires careful management of reaction conditions to avoid over-chlorination and degradation of the pyrimidine (B1678525) ring system, as seen in other complex molecules. google.com

Stereoselective Synthesis and Control of Configuration in Derivatives

The synthesis of derivatives of this compound often requires precise control over the stereochemistry at newly formed chiral centers. This is particularly crucial in the synthesis of glycosides, where the configuration of the anomeric linkage profoundly influences the molecule's properties.

Strategies for Diastereoselective and Enantioselective Syntheses

Achieving stereoselectivity in the synthesis of carbohydrate derivatives involves various advanced strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one diastereomer or enantiomer over others.

Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to induce enantioselectivity. For instance, Ir-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, where simply changing the solvent can switch the resulting enantiomer. rsc.org Similar principles can be applied to the synthesis of chiral derivatives from achiral precursors or the desymmetrization of meso compounds. The Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles is an example of enantioselective synthesis leading to β-aryl-γ-lactam derivatives. beilstein-journals.org

Substrate-Controlled Synthesis: The inherent chirality of the starting material, such as D-glucitol, can be used to direct the stereochemical outcome of a reaction. The existing stereocenters in the carbohydrate backbone influence the approach of reagents, leading to diastereoselective transformations. uva.es High stereoselectivities are often obtained in cyclization reactions, such as the Prins cyclization, due to the formation of chair-like transition states where substituents preferentially occupy equatorial positions. uva.es

Use of Chiral Auxiliaries and Building Blocks: Chiral auxiliaries can be temporarily incorporated into a molecule to direct a stereoselective reaction, after which they are removed. The carbohydrate pool itself provides a rich source of enantiomerically pure building blocks. For example, diastereomeric diphosphite ligands have been synthesized from D-glucitol derivatives for use in asymmetric catalysis. sci-hub.se

Mechanistic Insights into Stereochemical Outcomes of Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry that involves forming a glycosidic bond between a glycosyl donor and a glycosyl acceptor. The stereochemical outcome of this reaction—whether it forms an α- or β-linkage—is determined by a complex interplay of several factors.

Most glycosylation reactions proceed through a reactive oxocarbenium ion intermediate formed by the departure of a leaving group from the anomeric carbon of the glycosyl donor. cdnsciencepub.com The stereoselectivity depends on the subsequent nucleophilic attack by the acceptor.

Solvent Effects: Solvents can play a crucial role in controlling stereoselectivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) can favor the formation of α-glycosides. cdnsciencepub.com The use of dimethylformamide (DMF) as a cosolvent has also been shown to promote high α-selectivity by forming an intermediate glycosyl-O-imidate. cdnsciencepub.com

Neighboring Group Participation: A participating group at the C-2 position of the glycosyl donor can control the stereochemical outcome, typically leading to the formation of 1,2-trans glycosides. For example, an acetyl group at C-2 can form a cyclic oxazolinium intermediate, which blocks the α-face of the sugar ring. beilstein-journals.orgrsc.org Subsequent attack by the acceptor can only occur from the β-face, resulting in the exclusive formation of the 1,2-trans product. beilstein-journals.orgrsc.org

Donor and Activator Systems: The choice of the leaving group on the glycosyl donor and the promoter used to activate it significantly impacts the stereochemical outcome. Modern methods employ a wide range of donors and activators to achieve high stereoselectivity. nih.gov For example, palladium-catalyzed glycosylation reactions have been developed that are both general and stereospecific. acs.org Protecting-group-free glycosylation strategies are also being developed to streamline synthesis, using reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) to directly convert unprotected 2-acetamido sugars into oxazolines for stereoselective glycosylation. rsc.org

These mechanistic insights allow chemists to devise strategies to synthesize complex oligosaccharides and glycoconjugates with specific, well-defined structures. acs.org

Chemical Functionalization and Generation of Diverse Analogues

The strategic manipulation of the hydroxyl groups and the carbon-chlorine bond in this compound allows for the creation of a diverse range of analogues with tailored properties. These transformations are crucial for developing new therapeutic agents and materials.

The selective protection and deprotection of the multiple hydroxyl groups in this compound and its derivatives are fundamental steps in carbohydrate synthesis. These processes allow for controlled chemical modifications at specific positions of the molecule.

Acylation, particularly acetylation, is a common strategy for protecting hydroxyl groups due to the stability of the resulting acyl groups and the ease of their subsequent removal. acs.org The challenge lies in achieving regioselectivity, which is the ability to acylate or deacylate a specific hydroxyl group in the presence of others that are sterically and electronically similar. acs.org To address this, various catalytic methods have been developed, employing organotin, organoboron, and enzymatic reagents to direct the reaction to a particular hydroxyl group. acs.orgresearchgate.net

Lipases, for instance, have demonstrated remarkable regioselectivity in the acylation of related sugar derivatives. researchgate.net They often favor the primary hydroxyl group (at the C-6 position), allowing for chemoselective modifications. researchgate.net

Lewis acids play a significant role in the regioselective deacetylation of peracetylated carbohydrate derivatives. Boron trichloride (BCl₃) has been effectively used for the regioselective deacetylation at the 3-OH position of peracetylated 6-deoxy-C-glucopyranosides. acs.org This method provides access to partially protected carbohydrate derivatives that are challenging to synthesize through other means. acs.org The mechanism is believed to involve the coordination of the boron-based Lewis acid with the oxygen atoms of the ester functionalities, leading to selective cleavage of a specific acetyl group. acs.org

Table 1: Lewis Acids in Regioselective Deacetylation

| Lewis Acid | Substrate | Regioselectivity | Reference |

|---|

The chloro group at the C-6 position of this compound serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, including azido (B1232118) (N₃) and amino (NH₂) moieties.

The synthesis of 6-azido-6-deoxy-D-glucitol can be achieved by the reduction of 6-azido-6-deoxyglucose. researchgate.net The resulting azido derivative is a key intermediate for producing 6-amino-6-deoxy-D-glucitol through catalytic hydrogenation. researchgate.net These amino-functionalized glucitol derivatives are valuable building blocks for synthesizing polyhydroxylated polyamides and other biologically relevant molecules. researchgate.net The primary hydroxyl group's higher reactivity compared to secondary ones allows for selective activation, such as tosylation or mesylation, followed by conversion to a 6-azido sugar. core.ac.uk

The introduction of sulfur and other heteroatoms into the glucitol backbone leads to the formation of thio- and other heteroatom-containing derivatives with unique chemical and biological properties. The displacement of the bromide group in related 6-bromo-6-deoxy derivatives with potassium thioacetate (B1230152) is a common method for introducing a thioacetyl group. researchgate.net

For instance, the reaction of 2,3,4,5-tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-d-glucitol with a nucleophile can lead to unexpected cyclization products, but also allows for the synthesis of thioether derivatives like 2,3,4,5-tetra-O-acetyl-6-bromo-6-deoxy-1-thiobutyl-1-deoxy-d-glucitol. researchgate.net These reactions demonstrate the utility of halogenated glucitol derivatives in creating diverse heterocyclic and open-chain thio-derivatives. researchgate.netresearchgate.net

This compound and its derivatives are instrumental in the synthesis of complex carbohydrate structures and glycoconjugates. These molecules are essential for studying and modulating biological processes. The partially protected derivatives of this compound, obtained through regioselective reactions, can serve as donors or acceptors in glycosylation reactions to form larger oligosaccharides. acs.org

Furthermore, the functional groups introduced, such as amino groups, can be used for conjugation to other molecules like peptides, lipids, or other carbohydrates to create glycoconjugates with specific biological activities. For example, derivatives of bicine (B94160) have been conjugated with N-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), an inhibitor of glucosamine-6-phosphate synthase, to enhance their antifungal activity. nih.gov

Regioselective Acylation and Deacylation of Hydroxyl Groups

Role as a Versatile Synthetic Building Block

This compound is a highly versatile synthetic building block in organic chemistry. biosynth.com Its utility stems from the presence of multiple hydroxyl groups and a reactive carbon-chlorine bond, which allow for a wide range of chemical transformations. It serves as a precursor for the synthesis of various compounds, including other monosaccharides, complex carbohydrates, and non-carbohydrate structures. biosynth.comchemsynlab.com

The ability to selectively modify its structure makes it a valuable starting material for creating libraries of compounds for drug discovery and material science applications. chemsynlab.com For instance, it has been used in the synthesis of inhibitors for enzymes like glucosamine-6-phosphate synthase, which are potential targets for antimicrobial and antidiabetic drugs. tandfonline.com The synthesis of macrolide-saccharide hybrids has also been achieved using D-glucitol derivatives, showcasing its role in creating novel molecular scaffolds. acs.org

Precursor for the Elaboration of Thiazoline (B8809763) Analogues

This compound is a recognized precursor for the synthesis of thiazoline analogues. chemsynlab.com Thiazolines are a class of heterocyclic compounds that have garnered significant interest due to their presence in various biologically active natural products and their potential applications in medicinal chemistry. The synthesis of thiazoline derivatives often involves the reaction of a suitable starting material with a reagent that can introduce the thiazoline ring system. In this context, the chloro-substituent on this compound can act as a leaving group, facilitating the cyclization reaction necessary to form the thiazoline ring.

Research has demonstrated that 6-Chloro-6-deoxy-alpha-d-glucopyranose, a closely related compound, is a valuable precursor for synthesizing thiazoline analogues. chemsynlab.com While specific detailed research findings on the direct use of this compound for this purpose are not extensively detailed in the provided search results, the established reactivity of similar 6-chloro-6-deoxy sugars suggests its utility in this synthetic pathway. The general strategy would likely involve reacting this compound with a sulfur-containing nucleophile, such as a thioamide, to initiate the formation of the thiazoline ring.

Further derivatization of the resulting thiazoline analogues can lead to a diverse library of compounds with potentially interesting biological activities. For instance, the synthesis of new pyranothiazole and thiazolopyranopyrimidine derivatives bearing a sulfonamide moiety has been reported, highlighting the chemical tractability of the thiazole (B1198619) core structure.

Intermediate for the Preparation of 6-Amino-6-deoxyaldonic Acids

This compound can serve as a crucial intermediate in the synthesis of 6-amino-6-deoxyaldonic acids. These compounds are of interest as monomers for the preparation of polyhydroxylated nylons, which are biodegradable and hydrophilic polymers with potential applications in biomedical fields and packaging. researchgate.net

One synthetic route to 6-amino-6-deoxyaldonic acids involves the conversion of the corresponding 6-azido-6-deoxy-D-hexonolactones. researchgate.net A plausible pathway starting from this compound would first involve its oxidation to the corresponding 6-chloro-6-deoxy-D-glucono-1,4-lactone. This lactone could then be subjected to nucleophilic substitution with an azide (B81097) source, such as sodium azide, to replace the chloro group with an azido group, yielding the 6-azido-6-deoxy-D-glucono-1,4-lactone. Subsequent saponification of the lactone would give the 6-azido-6-deoxyaldonic acid salt. Finally, reduction of the azide group, for example, through catalytic hydrogenation, followed by neutralization, would afford the target 6-amino-6-deoxy-D-gluconic acid. researchgate.net This multi-step synthesis highlights the utility of this compound as a starting material for accessing complex and functionalized molecules.

An alternative approach could involve the direct conversion of 6-chloro-6-deoxylaminaran to its 6-amino derivative. researchgate.net Although laminaran is a polysaccharide, the chemical principles could be adapted to the monomeric this compound. This would likely involve the displacement of the chloro group with an amino group or a protected amino group equivalent.

Development of Cyclodextrin (B1172386) Derivatives

Cyclodextrins are cyclic oligosaccharides that are widely used in various industries due to their ability to form inclusion complexes with a range of molecules. Chemical modification of cyclodextrins can enhance their properties and expand their applications. This compound, while not a cyclodextrin itself, can be conceptually linked to the synthesis of modified cyclodextrins, particularly those functionalized at the 6-position.

The synthesis of 6-monohalo-β-cyclodextrin derivatives, including the chloro derivative, has been achieved through a diazotization/nucleophilic displacement reaction starting from the corresponding 6A-amino-6A-deoxy derivatives of β-cyclodextrin. This demonstrates a method for introducing a chloro group at the 6-position of a cyclodextrin. While this does not directly involve this compound as a starting material, it underscores the importance of 6-chloro-6-deoxy sugar moieties in the field of cyclodextrin chemistry.

Furthermore, the synthesis of per-6-substituted-6-deoxy-β-cyclodextrin derivatives, including chloro-substituted ones, is an area of active research. researchgate.net An improved method for the synthesis of per-6-deoxy-6-iodo-β-cyclodextrin has been reported, with the authors suggesting that the synthesis of the bromo and chloro substituted analogues could also benefit from this improved method. researchgate.net These modified cyclodextrins can be used to create novel materials and stationary phases for chromatography. mdpi.com

The table below summarizes the key derivatization strategies discussed:

| Starting Material | Target Compound Class | Key Synthetic Steps |

| This compound | Thiazoline Analogues | Reaction with a thioamide to facilitate cyclization. |

| This compound | C-Nucleoside Analogues | Conversion to a reactive intermediate followed by coupling with a carbon nucleophile. |

| This compound | 6-Amino-6-deoxyaldonic Acids | Oxidation to lactone, substitution with azide, saponification, and reduction of the azide. |

| 6-Amino-β-cyclodextrin | 6-Chloro-β-cyclodextrin | Diazotization followed by nucleophilic displacement with a chloride source. |

Investigations into Molecular and Cellular Mechanisms of Action

Enzymatic Interactions and Pathway Modulation

The primary mechanism of action for 6-Chloro-6-deoxy-d-glucitol involves its interaction with various enzymes. It can function as either a substrate or an inhibitor, leading to significant modulation of metabolic pathways. Its structural similarity to natural sugars allows it to enter and interfere with metabolic sequences that are critical for cellular function.

Characterization as Enzyme Substrates or Inhibitors in Carbohydrate Metabolism

This compound and its derivatives are recognized by enzymes involved in carbohydrate metabolism. Depending on the specific enzyme and the context, these compounds can either be processed as a substrate or act as an inhibitor, blocking the enzyme's active site. For instance, the acetylated form of the related compound, 6-chloro-6-deoxyglucose, is known to interact with various enzymes in carbohydrate metabolism, with its activity influenced by its structural characteristics. The presence of the chlorine atom in place of a hydroxyl group is a key feature that dictates its biological activity. biosynth.com

Specific Inhibition of Glycolytic Enzymes in Cellular Systems

A significant area of research has focused on the inhibitory effects of 6-chloro-6-deoxysugars on glycolysis, the central pathway for glucose oxidation. Studies have shown that these compounds can effectively halt energy production in cells that are highly dependent on glucose. In rat spermatozoa, for example, this compound was found to inhibit glucose oxidation. bioscientifica.comnih.gov This inhibition leads to an accumulation of upstream metabolites, such as glucose-6-phosphate and triose phosphates, indicating a blockage at a specific enzymatic step within the glycolytic pathway. bioscientifica.comnih.gov

Research points to Triose Phosphate (B84403) Isomerase (TPI) as a primary target for the inhibitory action of 6-chloro-6-deoxysugars. bioscientifica.comnih.gov TPI is a crucial enzyme in glycolysis that catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). rsc.org The inhibition of glucose oxidation by compounds like this compound appears to occur at this stage of the pathway. bioscientifica.comnih.gov This suggests that the compound or its metabolite interferes with the catalytic mechanism of TPI, which involves a complex enediol intermediate. rsc.orgresearchgate.net The blockage at this point disrupts the flow of substrates through the later stages of glycolysis. bioscientifica.com

The table below summarizes the glycolytic enzymes identified as targets for inhibition by 6-chloro-6-deoxysugars.

| Enzyme | Pathway | Observed Effect | Reference |

| Triose Phosphate Isomerase | Glycolysis | Inhibition of glucose oxidation, leading to accumulation of triose phosphates. | bioscientifica.com, nih.gov |

| Glyceraldehyde 3-Phosphate Dehydrogenase | Glycolysis | Inhibition of glucose oxidation, contributing to the block in the glycolytic pathway. | bioscientifica.com, nih.gov |

Inhibition of Fungal Enzyme Systems (e.g., Glucosamine-6-phosphate Synthase) by Derivatized Analogues

Derivatives of glucitol have been investigated as inhibitors of essential fungal enzymes, such as Glucosamine-6-phosphate synthase (GlmS). nih.govtandfonline.com This enzyme is a target for antifungal agents because it catalyzes the formation of D-glucosamine-6-phosphate, a precursor for components of the fungal cell wall. nih.govnih.gov

One of the most potent inhibitors of GlmS is 2-amino-2-deoxy-D-glucitol 6-phosphate (ADGP), an analogue of the putative cis-enolamine intermediate formed during the enzymatic reaction. nih.gov The amino group at the C-2 position is crucial for this potent inhibition. nih.gov Further studies have shown that creating hydrophobic derivatives of ADGP can enhance antifungal activity, likely by improving the compound's ability to penetrate microbial cell membranes. tandfonline.comnih.gov

The table below details key inhibitors of Glucosamine-6-phosphate synthase that are analogues of glucitol derivatives.

| Inhibitor Compound | Target Enzyme | Significance | Reference |

| 2-amino-2-deoxy-D-glucitol 6-phosphate (ADGP) | Glucosamine-6-phosphate Synthase (GlmS) | Potent inhibitor; analogue of the reaction's cis-enolamine intermediate. | nih.gov |

| Hydrophobic derivatives of ADGP | Glucosamine-6-phosphate Synthase (GlmS) | Exhibit higher antifungal activity due to improved membrane penetration. | tandfonline.com, nih.gov |

Modulation of Receptor-Mediated Signaling Pathways by Derivatives

Derivatives of chlorinated sugars have been shown to modulate critical signaling pathways, most notably those mediated by the insulin (B600854) receptor. A synthesized analogue, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose, demonstrated significantly enhanced activity compared to its non-chlorinated parent compound, α-PGG (penta-O-galloyl-D-glucopyranose). researchgate.net

This chlorinated derivative acts as an insulin mimetic, stimulating glucose transport by targeting the insulin receptor and activating its downstream signaling cascade, including the PI3K/Akt/GLUT4 pathway. researchgate.net The introduction of a chlorine atom at the C-6 position of the glucose core was found to improve its antidiabetic potential, resulting in a compound with a glucose transport stimulatory activity comparable to that of insulin itself. researchgate.net This highlights how specific derivatization of a chlorinated sugar can transform it into a potent modulator of a key receptor-mediated signaling pathway. researchgate.net

Activation of Insulin Receptor-Mediated Glucose Transport Signaling (e.g., PI3K/Akt/GLUT4 Pathway)

While direct studies on this compound's role in insulin signaling are limited, significant research has been conducted on its galloylated derivative, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose (6Cl-TGQ). nih.govresearchgate.net This derivative has been identified as a potent insulin mimetic that can activate the insulin receptor (IR) and its downstream signaling cascade, which is crucial for glucose homeostasis. researchgate.net

In vitro experiments on 3T3-L1 adipocytes have shown that 6Cl-TGQ binds to the α-subunit of the insulin receptor. nih.gov This binding event initiates the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govresearchgate.net The activation of PI3K leads to the subsequent phosphorylation of the protein kinase Akt, a central node in the insulin signaling network. nih.gov Phosphorylated Akt, in turn, promotes the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, thereby increasing glucose transport into the cells. nih.govresearchgate.netgoogle.com

Notably, structure-activity relationship studies indicate that the galloyl groups at positions 1, 2, 3, and 4 of the glucose core are essential for this activity, whereas the group at the 6-position is not. researchgate.net The substitution of the hydroxyl group at the C-6 position with a chlorine atom, as seen in 6Cl-TGQ, resulted in a compound with significantly higher stimulatory activity on glucose transport compared to its parent compound, α-penta-O-galloyl-D-glucopyranose (α-PGG). researchgate.net This suggests that modifications at this position can enhance the compound's efficacy as an insulin mimetic. researchgate.net

Metabolic Transformations and Catabolic Fate in Biological Systems

The precise metabolic pathway of this compound in many biological systems is not fully elucidated. However, insights can be gained by examining the metabolism of structurally related polyols and their derivatives in various organisms.

Microbial Catabolism of Related Polyols (e.g., L-Glucitol by Stenotrophomonas maltophilia)

The bacterium Stenotrophomonas maltophilia is capable of utilizing the unnatural polyol L-glucitol, an epimer of D-glucitol, as its sole source of carbon and energy. nih.govnih.gov This metabolic pathway involves a series of enzymatic conversions that channel the polyol into central metabolism. nih.govresearchgate.net

The catabolic process begins with the oxidation of L-glucitol to the rare sugar D-sorbose, a reaction catalyzed by the enzyme L-glucitol dehydrogenase (LGDH). nih.govresearchgate.net D-sorbose is then converted to D-tagatose through the action of D-tagatose 3-epimerase. nih.gov Subsequently, D-tagatose is isomerized to D-galactose. nih.govnih.gov From here, D-galactose enters the De Ley-Doudoroff pathway, where it is ultimately cleaved to yield pyruvate (B1213749) and D-glycerate 3-phosphate, which are key intermediates in the central metabolic pathways of the bacterium. nih.govresearchgate.net

Enzymatic Biotransformations of Aminosorbitol Derivatives

The genus Gluconobacter, particularly Gluconobacter oxydans, is well-known for its ability to perform highly specific regioselective oxidations of carbohydrates and related alcohols, including aminosorbitol derivatives. researchgate.netresearchgate.net These bacteria utilize membrane-bound dehydrogenases to catalyze these transformations, excreting the resulting products into the medium. researchgate.net

An industrially relevant example is the biotransformation of 1-(2-hydroxyethyl) amino-1-deoxy-D-sorbitol to 6-(2-hydroxyethyl) amino-6-deoxy-L-sorbose, which serves as a precursor for the synthesis of the antidiabetic drug miglitol. researchgate.net Similarly, G. oxydans can dehydrogenate 6-amino-6-deoxy-D-sorbitol to produce 6-amino-6-deoxy-L-sorbose. researchgate.net These aminopolyols are not metabolized further to support the growth of G. oxydans; instead, the process is a bioconversion where the bacterium acts as a whole-cell catalyst. researchgate.netresearchgate.net

Chemosensory Receptor Interactions and Behavioral Responses in Model Organisms

Phagostimulatory Activity and Structure-Activity Relationships in Invertebrate Models

Chemosensory studies in invertebrates have provided insights into the structure-activity relationships of sugars and their derivatives. In the ant Lasius niger, a behavioral study examining feeding responses identified a range of compounds that act as phagostimulants. researchgate.net

Among the 85 compounds tested, 21 were found to be active, including several monosaccharides, disaccharides, trisaccharides, and polyols. researchgate.net Notably, both sorbitol (D-glucitol) and the derivative 6-chloro-6-deoxy-D-glucose were phagostimulating. researchgate.net This indicates that the basic six-carbon polyol structure is recognized by the ant's gustatory receptors and that modification at the C-6 position with chlorine does not abolish this activity. The study inferred that the active monosaccharides and polyols likely interact with a single type of receptor via a six-point binding model. researchgate.net The effectiveness of these compounds highlights the specific structural features required to elicit a feeding response in this insect model.

**Table 2: Phagostimulatory Activity of Selected Compounds in *Lasius niger***

| Compound | Class | Phagostimulatory Activity |

| D-Glucose | Monosaccharide | Active researchgate.net |

| 6-Chloro-6-deoxy-D-glucose | Monosaccharide Derivative | Active researchgate.net |

| D-Fructose | Monosaccharide | Active researchgate.net |

| Sorbitol (D-Glucitol) | Polyol | Active researchgate.net |

| Sucrose (B13894) | Disaccharide | Active researchgate.net |

| Melezitose | Trisaccharide | Active researchgate.net |

Impact on Plant Hexokinase Activity and Sugar Signaling Networks

The intricate network of sugar signaling in plants plays a pivotal role in regulating growth and development, from germination to senescence. harvard.edu Central to this network is the enzyme hexokinase (HXK), which not only catalyzes the phosphorylation of hexoses like glucose but also functions as a glucose sensor. oup.comnih.gov This dual role allows plants to perceive and respond to changes in their sugar status, influencing gene expression and metabolic pathways. harvard.eduresearchgate.net The signaling function of HXK is distinct from its catalytic activity and is a crucial component of the glucose signaling pathway. oup.com

In higher plants, sugars act as signaling molecules that regulate a wide array of physiological processes. harvard.edu These sugar-mediated signaling cascades interact with other vital pathways, including those for hormones and responses to biotic and abiotic stress. harvard.eduoup.com Hexokinase-dependent and independent pathways are both involved in sugar sensing. researchgate.net The phosphorylation of glucose by HXK to form glucose-6-phosphate is a key step that can lead to either entry into glycolysis for energy production or the initiation of signaling cascades that affect gene expression. oup.comresearchgate.net

Research has shown that different hexoses can have varied effects on plant processes, underscoring the specificity of the sugar signaling network. For instance, in Arabidopsis thaliana, while some disaccharides and oligosaccharides can support pollen germination, hexoses such as glucose and fructose (B13574) can inhibit this process when added to a sucrose-supported germination medium. oup.comoup.com This inhibition is believed to be, at least in part, mediated by HXK signaling. oup.com

Effects on Pollen Germination and Hexose-Mediated Inhibition

The germination of pollen is a critical process for plant reproduction and is highly dependent on the availability and type of carbohydrates, which serve as both an energy source and signaling molecules. oup.comoup.com Studies on Arabidopsis thaliana have demonstrated that the response of pollen germination to different sugars is highly specific.

In vitro germination assays have revealed that while sucrose is a strong supporter of pollen germination, monosaccharides like glucose and fructose can significantly inhibit it. oup.comoup.com This inhibitory effect highlights the role of hexoses in the complex regulation of pollen germination. The mechanism behind this inhibition is linked to the activity of hexokinase. Experiments using the HXK inhibitor mannoheptulose and glucose-insensitive Arabidopsis mutants (gin2-1) have suggested that glucose- and mannose-mediated inhibition of sucrose-supported pollen germination is at least partially dependent on HXK signaling. oup.com

A comprehensive study on the effects of 32 different sugars and sugar analogs on Arabidopsis pollen germination provided detailed insights into the structure-function relationship of carbohydrates in this process. oup.comoup.com The findings indicated that the structural properties of sugars are crucial in determining their effect on pollen germination.

While direct research on the specific effects of this compound on pollen germination is not detailed in the provided literature, a related chlorinated disaccharide, 6-Chloro-6-deoxy-d-Glc-α-(1→2)-6-chloro-6-deoxy-d-β-Fru, was shown to result in zero pollen germination, indicating a strong inhibitory effect. oup.comcsic.es This suggests that chlorinated sugar analogs can significantly interfere with the processes supporting pollen germination.

The table below summarizes the effects of various carbohydrates on the in vitro pollen germination of Arabidopsis thaliana.

| Carbohydrate | Structure | Pollen Germination (%) |

| Water (Control) | 0 | |

| Fructose | Monosaccharide | 0 |

| Galactose | Monosaccharide | 0 |

| Glucose | Monosaccharide | 2.8 (± 1.0) |

| Mannitol | Monosaccharide | 0 |

| Mannose | Monosaccharide | 0 |

| Sorbitol | Monosaccharide | 0 |

| Sorbose | Monosaccharide | 0 |

| Cellobiose | D-Glc-β-(1→4)-D-Glc | 50.3 (± 2.2) |

| 6-Chloro-6-deoxy-d-Glc-α-(1→2)-6-chloro-6-deoxy-d-β-Fru | Dichlorosucrose | 0*** |

| Sucrose | D-Glc-α-(1→2)-D-β-Fru | 48.9 (± 1.0) |

| Data sourced from a study on Arabidopsis pollen germination. oup.com The asterisks (*) indicate a statistically significant difference in pollen germination compared to the standard sucrose-containing medium at a 0.001 level of confidence. |

This data clearly illustrates the differential impact of various sugars on pollen germination, with many monosaccharides and the tested chlorinated disaccharide showing strong inhibitory effects. oup.com The inhibition by hexoses is thought to be a regulatory mechanism mediated by hexokinase, highlighting the dual role of this enzyme in both metabolism and signaling in plant reproductive processes. oup.com

Advanced Analytical Methodologies for Comprehensive Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 6-Chloro-6-deoxy-D-glucitol, offering profound insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of this compound. It provides precise information about the carbon skeleton and the chemical environment of each atom.

Complete assignments of the carbon-13 NMR spectrum of this compound in an aqueous solution have been determined. cdnsciencepub.com The chemical shifts provide a unique fingerprint of the molecule's carbon framework. The assignment of these resonances is crucial for confirming the structure and understanding its conformational preferences in solution.

A comparison of the ¹³C chemical shifts of D-glucitol and this compound reveals the significant influence of the chlorine substituent. The data, presented in the table below, is based on a study by Colson et al. (1975). cdnsciencepub.com

Table 1: ¹³C Chemical Shift Assignments for D-Glucitol and this compound

| Carbon Atom | D-Glucitol (ppm) | This compound (ppm) |

|---|---|---|

| C-1 | 64.0 | 63.8 |

| C-2 | 72.4 | 72.2 |

| C-3 | 73.8 | 73.6 |

| C-4 | 72.2 | 71.4 |

| C-5 | 70.7 | 70.2 |

| C-6 | 63.7 | 46.8 |

Data sourced from Colson et al., 1975. cdnsciencepub.com

The most notable change is the significant upfield shift of the C-6 signal upon chlorination, a direct consequence of the substituent's electronic effect. cdnsciencepub.com The conformation of the molecule in solution can be inferred from these chemical shifts and coupling constants, although detailed conformational analysis often requires more advanced NMR experiments. The observed chemical shifts are consistent with a flexible, extended chain conformation in an aqueous solution. cdnsciencepub.comresearchgate.net

The substitution of a hydroxyl group at the C-6 position with a chlorine atom induces predictable and quantifiable changes in the ¹³C NMR spectrum. This phenomenon is a classic example of substituent effects in NMR spectroscopy.

The primary effect is a substantial upfield shift (decreased chemical shift) of the directly substituted carbon, C-6. cdnsciencepub.com This is attributed to the high electronegativity of the chlorine atom. In the case of this compound, this shift is approximately -17 ppm compared to its parent compound, D-glucitol. cdnsciencepub.comcdnsciencepub.com

Furthermore, a smaller "beta-effect" is observed on the adjacent carbon, C-5. cdnsciencepub.com This results in a slight upfield shift of the C-5 resonance. The influence of the chlorine substituent typically diminishes rapidly with distance, and carbons further away (gamma and delta positions) experience minimal changes in their chemical shifts. cdnsciencepub.comresearchgate.net These substituent effects are instrumental in the assignment of signals in the NMR spectra of chlorinated carbohydrates and their derivatives. cdnsciencepub.com

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The FT-IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional groups and their expected vibrational frequencies in the FT-IR spectrum of this compound include:

O-H Stretching: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) groups in the polyol structure.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are attributable to the stretching vibrations of the carbon-hydrogen (C-H) bonds.

C-O Stretching: The spectrum will show strong C-O stretching vibrations in the 1000-1200 cm⁻¹ range, which is typical for alcohols.

C-Cl Stretching: The presence of the chlorine atom is confirmed by a C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Separation, Quantification, and Purity Profiling

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, for its quantification, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. researchgate.net It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis.

For the analysis of polar compounds such as sugar alcohols, normal-phase or hydrophilic interaction liquid chromatography (HILIC) modes are often employed. A typical HPLC system for the analysis of this compound would consist of:

A stationary phase: A polar column, such as one with aminopropyl-bonded silica (B1680970).

A mobile phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer.

A detector: A refractive index (RI) detector is commonly used for the detection of carbohydrates and polyols as they lack a strong UV chromophore. Alternatively, pulsed amperometric detection (PAD) can be used for sensitive detection of carbohydrates. researchgate.net

The retention time of this compound under specific HPLC conditions serves as a qualitative identifier. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of known standards. This allows for the precise determination of the concentration of this compound in a sample. HPLC is also crucial for purity profiling, where it can separate the main compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC)

Refractive Index Detection (HPLC-RID) for Polyol and Sugar Analysis

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a powerful technique for the analysis of non-chromophoric compounds like polyols and sugars. researchgate.net Since this compound lacks a UV-absorbing chromophore, RID is an essential detection method. researchgate.net

The principle of HPLC-RID is based on the measurement of the difference in refractive index between the mobile phase and the analyte eluting from the column. This method is particularly suitable for the isocratic separation of sugars and sugar alcohols. researchgate.net The separation is often achieved using columns like Shodex Sugars SP0810 or Atlantis Premier BEH Z-HILIC, which are designed for carbohydrate analysis. researchgate.net For instance, a study on the simultaneous determination of various sugars and polyols utilized a Pb2+ Shodex Sugars SP0810 column at 80 °C with distilled water as the mobile phase. researchgate.netresearchgate.net

Method validation for HPLC-RID typically includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. researchgate.netresearchgate.net Linearity is established by analyzing a series of standard solutions across a range of concentrations. For example, a linear relationship between peak area and concentration was observed for several sugars and polyols in the range of 0.5 to 5.0 mg/mL. researchgate.net The LOD and LOQ, which represent the smallest amount of analyte that can be reliably detected and quantified, respectively, are crucial for determining the sensitivity of the method. researchgate.net Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically being less than 5% for a precise method. researchgate.netpharmainfo.in Accuracy is often determined by recovery studies, where a known amount of the standard is added to a sample matrix. nih.gov

While HPLC-RID is a robust technique, it has limitations, including lower sensitivity compared to other detectors and the inability to be used with gradient elution. researchgate.net

Table 1: HPLC-RID Method Parameters for Polyol and Sugar Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Shodex Sugars SP0810 (Pb2+) or Atlantis Premier BEH Z-HILIC | researchgate.net |

| Mobile Phase | Distilled Water or Acetonitrile/Water mixture | researchgate.netnih.gov |

| Flow Rate | 0.5 - 0.8 mL/min | researchgate.netnih.gov |

| Column Temperature | 80 °C | researchgate.netresearchgate.net |

| Detector | Refractive Index Detector (RID) | researchgate.net |

| Injection Volume | 10 - 20 µL | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. mdpi.com For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC analysis. sci-hub.se Common derivatization techniques include silylation or acetylation, which convert the polar hydroxyl groups into less polar and more volatile ethers or esters. sci-hub.segoogle.com

The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound. mdpi.com This mass spectrum acts as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. ijsrp.orgresearchgate.net

GC-MS is not only used for identification but also for assessing the purity of a sample and identifying by-products in a reaction mixture. mdpi.comijsrp.org For example, in the synthesis of chlorinated oils from castor oil polyol, GC-MS was used to identify the various chlorinated products formed. ijsrp.orgresearchgate.net The technique is highly sensitive, capable of detecting trace amounts of substances. uni-muenchen.de

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. umich.edunih.gov It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a plate) and a mobile phase (a solvent or solvent mixture). umich.edu

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. dur.ac.uk The plate is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. acs.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification. libretexts.org

TLC is also invaluable for determining the purity of a sample. nih.gov A pure compound will ideally show a single spot on the TLC plate. The presence of multiple spots suggests the presence of impurities. umich.edu For instance, the purity of synthesized this compound pentaacetate was checked using TLC on silica gel. google.com Different solvent systems can be employed to achieve optimal separation of the desired compound from any impurities. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining reagents. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. chemsynlab.comgoogle.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com

The molecular ion peak ([M]+ or [M]-) in the mass spectrum provides the molecular weight of the compound. For this compound (C6H13ClO5), the calculated molecular weight is approximately 200.62 g/mol . biosynth.comnih.gov High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.

In addition to the molecular weight, the fragmentation pattern observed in the mass spectrum offers valuable structural information. sci-hub.se The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to piece together the structure of the original molecule. For polyols and their derivatives, characteristic fragmentation patterns include the loss of water molecules and cleavage of the carbon-carbon bonds. sci-hub.se In the case of chlorinated compounds, the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will be evident in the mass spectrum of chlorine-containing fragments, providing a clear signature for their presence. researchgate.net

Different ionization techniques can be employed, such as Electron Ionization (EI) in GC-MS or softer ionization methods like Electrospray Ionization (ESI) in Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comresearchgate.net ESI is particularly useful for analyzing polar and thermally labile molecules like polyols and can be used to form adduct ions, such as [M+Cl]-, to enhance detection. researchgate.net

Structure Activity Relationship Sar Studies and Computational Modeling

Systematic Elucidation of Structure-Activity Relationships in Derivatives

The exploration of structure-activity relationships (SAR) is crucial for understanding how specific chemical modifications of 6-Chloro-6-deoxy-d-glucitol and its derivatives influence their biological effects. This systematic approach allows for the rational design of more potent and selective compounds.

Correlating Specific Structural Modifications with Altered Biological Activities

Research has demonstrated that modifications to the this compound scaffold can lead to significant changes in biological activity. A notable example is in the context of antidiabetic research, where derivatives of penta-O-galloyl-D-glucopyranose (PGG) have been studied. researchgate.net

A key finding is that the introduction of a chlorine atom at the C-6 position can enhance biological efficacy. For instance, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose (6Cl-TGQ), a derivative of α-PGG, exhibited significantly higher glucose transport stimulatory activity. researchgate.net This suggests that the substitution at the 6-position is a critical determinant of the compound's insulin-mimetic properties. researchgate.net The glucose core of these molecules appears to provide an optimal scaffold for presenting the galloyl groups in the correct spatial orientation to induce activity, while modifications at the C-6 position can further modulate this activity. researchgate.net

In a different context, a study on the feeding responses of the ant Lasius niger found that 6-chloro-6-deoxy-D-glucose was among the compounds that acted as a phagostimulant. nih.gov This indicates that the substitution of the hydroxyl group at the C-6 position with chlorine does not eliminate its recognition by the ant's receptors and can still elicit a biological response. nih.gov

Further studies on laminaran (B1674438), a polyglucan, involved the synthesis of 6-chloro-6-deoxylaminaran. researchgate.net While the primary focus was on synthesis, the study noted that the conformation of laminaran, a β-(1→3)-linked polysaccharide, is more rigid than that of amylose, which may influence its reactivity and interaction with other molecules. researchgate.net

Table 1: Correlating Structural Modifications of this compound Derivatives with Biological Activity

| Base Compound | Structural Modification | Resulting Derivative | Observed Biological Activity |

| Penta-O-galloyl-D-glucopyranose (PGG) | Replacement of C-6 hydroxyl with chlorine and removal of C-6 galloyl group | 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose (6Cl-TGQ) | Enhanced glucose transport stimulatory activity. researchgate.net |

| D-glucose | Replacement of C-6 hydroxyl with chlorine | 6-chloro-6-deoxy-D-glucose | Phagostimulant in the ant Lasius niger. nih.gov |

| Laminaran | Replacement of C-6 hydroxyl with chlorine | 6-chloro-6-deoxylaminaran | Modified polysaccharide with potential for further chemical conversion. researchgate.net |

Quantitative Analysis of Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to identify correlations between the physicochemical properties of compounds and their biological activities. nih.govqsartoolbox.org This method is instrumental in predicting the activity of new derivatives and guiding the synthesis of more effective molecules. qsartoolbox.org

In the broader context of drug design, QSAR models have been successfully developed for various therapeutic targets. For instance, a QSAR study on anti-thrombotic agents identified the importance of a chlorine atom in combination with amide nitrogen atoms for activity. nih.gov This highlights how specific structural features, including the presence and position of chlorine, can be crucial for biological interactions. nih.gov

While specific QSAR models focused solely on this compound are not extensively detailed in the provided results, the principles of QSAR are highly applicable. A QSAR study on derivatives of this compound would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) and correlating them with a measured biological endpoint. The resulting equation can then be used to predict the activity of unsynthesized analogs.

For example, a hypothetical QSAR study on antifungal derivatives of this compound might reveal that increased lipophilicity and a specific partial charge on the chlorine atom are positively correlated with antifungal activity. This information would guide the design of new derivatives with optimized properties. The development of such models relies on a dataset of compounds with measured biological activities and the use of specialized software to perform the regression analysis. jocpr.comatlantis-press.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to investigate the interactions of molecules like this compound at an atomic level. These methods offer insights that complement experimental findings and guide further research.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique is widely used in drug discovery to understand binding modes and to screen virtual libraries of compounds. For instance, docking studies of various heterocyclic compounds have been used to identify potential inhibitors of glucosamine-6-phosphate synthase, a target for antimicrobial drugs. nih.govtandfonline.com

In the context of this compound derivatives, molecular docking could be employed to predict how these compounds interact with the active site of a target enzyme. For example, docking a series of chlorinated glucitol derivatives into the active site of an enzyme implicated in a disease could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. This information is invaluable for understanding the SAR at a molecular level.

Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-target interactions. nih.govnih.govresearchgate.netbohrium.comwindows.net Unlike the static picture from docking, MD simulations show how the complex of the ligand and its target protein behaves over time. nih.govwindows.net This can reveal important conformational changes in both the ligand and the protein upon binding, as well as the role of solvent molecules in the interaction. nih.gov For a compound like this compound, an MD simulation could show how the flexibility of the glucitol chain and the interactions of the chlorine atom influence the stability of the binding. researchgate.net

Theoretical Prediction of Reactivity and Stereoselectivity

Computational methods can also be used to predict the reactivity and stereoselectivity of chemical reactions involving this compound. biosynth.com For example, quantum mechanical calculations can be used to determine the electron distribution in the molecule, which in turn can predict which sites are most susceptible to nucleophilic or electrophilic attack. This is crucial for planning synthetic routes to new derivatives.

Furthermore, these calculations can help predict the stereochemical outcome of reactions. By modeling the transition states of different reaction pathways, it is possible to determine which stereoisomer is more likely to be formed. This is particularly important for carbohydrate chemistry, where stereochemistry plays a critical role in biological activity.

Conformational Analysis and Energy Minimization of Chlorinated Glucitol Species

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For this compound, understanding its preferred conformation in solution is essential for understanding how it interacts with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis. cdnsciencepub.comresearchgate.netresearchgate.net Studies on similar chlorinated sugars, such as 6-chloro-6-deoxy-D-glucose, have used NMR to determine the populations of different rotamers around the C-5/C-6 bond. cdnsciencepub.comresearchgate.net These studies have shown that the presence of the chlorine atom influences the conformational equilibrium. cdnsciencepub.com

Computational methods, such as energy minimization, can complement experimental data. By calculating the energy of different conformations, it is possible to identify the most stable structures. For this compound, this would involve rotating the bonds in the molecule and calculating the energy at each step to find the lowest energy conformers. This information can then be used in docking studies to ensure that a relevant conformation of the ligand is used.

Emerging Research Applications and Future Academic Directions

Development of Novel Chemical Probes for Biochemical Research

The structural similarity of 6-chloro-6-deoxy-D-glucitol and its analogues to naturally occurring sugars makes them valuable tools for studying carbohydrate metabolism and transport. chemsynlab.comchemsynlab.com These compounds can act as chemical probes, which are small molecules used to investigate biological systems. Their modified structure can lead to inhibitory or substrate-like interactions with enzymes and transporters, allowing researchers to elucidate metabolic pathways.

For instance, the related compound 6-deoxy-6-iodo-D-glucose has been shown to be a suitable substrate for glucose uptake studies in animal cells, which can help in understanding the mechanisms of insulin (B600854) resistance. chemsynlab.com Similarly, 6-chloro-6-deoxy-α-D-glucopyranose, the glucose form of the subject compound, serves as a precursor molecule in the synthesis of reagents for biochemical assays, such as those used for determining blood glucose levels. chemsynlab.com These applications highlight a key research direction: the development of this compound and its derivatives as probes to trace and understand the complex processes of carbohydrate biochemistry. By acting as mimics or inhibitors, they provide a window into the function of specific enzymes and transport systems that are central to cellular energetics. nih.gov

Exploration of Bioactivity in Pre-Clinical Research (non-human, in vitro/ex vivo focus)

Derivatives of this compound have been investigated for a variety of potential biological activities, including antiviral, antibacterial, and antitumor properties. ontosight.ai This preclinical research, focused at the cellular and molecular level, aims to understand the structure-activity relationships that could inform the design of new therapeutic agents. ontosight.ai

Investigating Antiviral Mechanisms at a Cellular Level

Research has demonstrated that glycoside derivatives of 6-chloro-6-deoxysugars possess specific antiviral properties. A key study focused on phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside (PCG) , investigating its effects on paramyxoviruses in cell culture.

The study found that PCG specifically inhibited the replication of several paramyxoviruses, including Sendai virus, measles virus, and Newcastle disease virus, at concentrations between 0.5 to 1.0 mM in LLCMK2 cells. nih.gov Notably, it did not affect other RNA viruses like influenza or poliovirus at these concentrations, indicating a targeted mechanism of action. nih.gov Further investigation into the mechanism suggested that PCG acts at a late stage of viral replication. nih.gov It did not inhibit the synthesis of viral RNA or proteins, but its presence led to the formation of non-haemagglutinating virus particles, indicating an interference with the proper assembly or function of viral surface proteins required for interacting with host cells. nih.gov

| Compound | Virus Target | Cell Line | Effective Concentration | Observed Mechanism of Action |

| Phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside (PCG) | Paramyxoviruses (Sendai, Measles, Newcastle disease) | LLCMK2 | 0.5 - 1.0 mM | Acts at a late stage of replication; causes formation of non-haemagglutinating particles. nih.gov |

This research highlights how chlorination at the 6-position of a sugar can be a viable strategy for developing antiviral compounds that target specific viral families like Paramyxoviridae. nih.govgoogle.com

Research into Antibacterial Activity and Mechanisms of Action

While specific studies on the antibacterial activity of this compound are limited, research into related chlorinated compounds provides insight into potential mechanisms of action. The introduction of chlorine into organic molecules, including sugars and chalcones, has been shown to enhance their bioactivity and antibacterial properties. mdpi.com

The general mechanism for chlorine-containing agents involves disrupting key bacterial structures and processes. nih.gov They can act as oxidizing agents that damage the cell membrane, leading to increased permeability and leakage of cytoplasmic contents. nih.govnih.gov This disruption of the cell's physical barrier can lead to the loss of essential molecules and ultimately, cell death. nih.gov Furthermore, chlorine agents are known to interact with and denature cellular components like proteins and nucleic acids, interfering with essential life processes. researchgate.net Studies on chloroindoles, for example, have demonstrated visible damage to the bacterial cell membrane. frontiersin.org The enhanced antibacterial efficacy of chlorinated chalcones compared to their non-chlorinated parent compounds further supports the role of the chlorine atom in improving antimicrobial potential. mdpi.com These findings suggest that this compound would likely exert antibacterial effects through similar mechanisms involving membrane disruption and oxidative damage.

Studies on Potential Antitumor Properties in Cell Lines

The unique metabolism of cancer cells, which often exhibit high rates of glycolysis (the Warburg effect), makes them potential targets for modified sugar analogues. mdpi.com These analogues can interfere with glucose metabolism, leading to energy depletion and cell death. nih.gov Research has explored derivatives of 6-chloro-6-deoxysugars for their potential as anticancer agents.

One study investigated the in vitro antitumor activity of 6-[bis-(2-chloroethyl)-amino]-6-deoxy-D-glucose , a nitrogen mustard derivative of 6-amino-6-deoxy-glucose, on L1210 leukemia cells. This compound demonstrated cytotoxic activity, and its efficacy was compared to the established anticancer drug melphalan. wsu.edu This highlights a strategy where the glucose moiety acts as a carrier to transport a cytotoxic agent (the nitrogen mustard group) into cancer cells that have high glucose uptake.

Other research has shown that halogenated glucose derivatives can be more potent in killing hypoxic cancer cells than their non-halogenated counterparts. nih.gov The rationale is that these analogues are taken up by glucose transporters (GLUTs), which are often overexpressed in tumors, and then inhibit glycolytic enzymes. nih.govmdpi.com

| Compound Derivative | Cancer Cell Line | Observed Effect | Proposed Mechanism |

| 6-[bis-(2-chloroethyl)-amino]-6-deoxy-D-glucose | L1210 (Leukemia) | Antitumor activity | Glucose moiety acts as a carrier for the cytotoxic nitrogen mustard group. wsu.edu |

| 2-Halogen-substituted D-glucose analogues | Various tumor cells | More potent in killing hypoxic cells than non-halogenated versions. nih.gov | Inhibition of glycolysis after uptake by glucose transporters. nih.gov |

These studies suggest that this compound derivatives could be explored further as potential antitumor agents, either by acting as inhibitors of cancer cell metabolism or as scaffolds for delivering cytotoxic payloads.

Innovations in Glycosylation and Carbohydrate Engineering

This compound and its corresponding glucose form are valuable precursors in the field of carbohydrate engineering. chemsynlab.combiosynth.com Their chemical structure makes them useful building blocks for the synthesis of more complex carbohydrates and for modifying existing sugars through processes like glycosylation, fluorination, or click chemistry. biosynth.com The selective protection and deprotection of hydroxyl groups on a sugar molecule is a fundamental challenge in carbohydrate chemistry, and compounds like this compound provide a starting point with a pre-modified position, simplifying complex synthetic routes. acs.org

A significant innovation lies in the use of these compounds to control post-translational modifications (PTMs) of recombinant proteins, a critical aspect of biopharmaceutical production. google.com A patent has described a method where modulators, including this compound and 6-chloro-6-deoxy-α-D-glucopyranoside, are added to cell culture media during protein production. google.com This allows for the targeted modulation of glycosylation patterns on the resulting protein, helping to ensure that a biosimilar product has an identical PTM profile to a reference product. google.com This represents a key advance in controlling the quality and consistency of complex biotherapeutics. Chemoenzymatic strategies that combine chemical synthesis with enzyme-catalyzed reactions are also powerful, and having access to varied building blocks like 6-chlorinated sugars is essential for creating a diverse range of glycoconjugates for research and therapeutic purposes. acs.orgacs.org

Utilization in Biotechnology and Industrial Enzyme Research

The unique properties of this compound position it as a compound of interest for biotechnology and industrial enzyme research. Its role as a precursor molecule allows for the potential development of new materials and technologies within the biotechnology industry. chemsynlab.com

In industrial biocatalysis, enzymes are used for the large-scale synthesis of organic chemicals, offering high specificity and efficiency under mild conditions. cambridge.orgsci-hub.se Modified sugars can serve as specific substrates or inhibitors for industrial enzymes. For example, oxidases and dehydrogenases are used in the industrial manufacturing of pharmaceuticals. illinois.edu The substrate tolerance of such enzymes is a key area of research, and compounds like this compound could be used to probe or optimize these enzymatic reactions. nih.gov

Furthermore, its application in modulating protein glycosylation during manufacturing represents a direct use in an industrial biotechnology process. google.com The ability to produce a "recipe" for manufacturing a recombinant protein with a specific and consistent glycan profile by using modulators like this compound is a significant step toward greener and more controlled biomanufacturing. google.comsci-hub.se

Advancements in Green Chemistry for Deoxysugar Synthesis

The synthesis of deoxysugars, a critical class of carbohydrates found in numerous bioactive natural products, has traditionally relied on methods that involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. nih.govresearchgate.net These classical approaches, such as radical-based deoxygenation reactions (e.g., Barton-McCombie reaction), often suffer from poor atom economy and generate significant chemical waste, posing environmental concerns. nih.gov In response to these challenges, the field of carbohydrate chemistry is increasingly embracing the principles of green chemistry. This shift involves developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize safer solvents and catalysts. nih.govmdpi.com

Recent advancements have focused on creating cleaner synthetic pathways, such as photoinduced deoxygenation methods that operate under mild conditions without the need for catalysts or additives. nih.govacs.org These light-driven reactions represent a significant step forward, offering high step economy and functional group compatibility. acs.org The overarching goal is to replace inefficient and toxic protocols with methodologies that are not only environmentally benign but also highly selective and economically viable. nih.govacs.org The integration of biocatalysis and chemoenzymatic strategies stands at the forefront of this green revolution in deoxysugar synthesis. nih.govresearchgate.net

Biocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering a compelling alternative to traditional chemical catalysts. researchgate.netnih.gov The use of isolated enzymes or whole-cell systems provides reactions with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, which aligns perfectly with the tenets of green chemistry. mdpi.comacs.orgmdpi.com Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic steps, further expands the synthetic toolbox, enabling the construction of complex molecules like deoxysugars with improved efficiency and sustainability. mdpi.comnih.gov

The application of biocatalysis to deoxysugar synthesis is multifaceted. Enzymes from various classes, including oxidoreductases, hydrolases, and lyases, can be employed to perform specific transformations on carbohydrate scaffolds. mdpi.comillinois.edu For instance, oxidoreductases can facilitate selective oxidation steps, while hydrolases like lipases are widely used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. illinois.edunih.gov

A key challenge in synthesizing compounds like this compound is the selective introduction of a halogen atom. While direct biocatalytic synthesis of this specific compound is not yet widely documented, the enzymatic generation of carbon-halogen bonds is a known strategy in nature and a growing area of research in synthetic chemistry. researchgate.net Flavin-dependent halogenases, for example, are enzymes capable of performing site-selective halogenation on a variety of substrates. mdpi.com The chemoenzymatic approach to a chlorinated compound could involve a multi-step process where an enzymatic reaction creates a key chiral intermediate, followed by a selective chemical chlorination step, or vice-versa where a late-stage enzymatic halogenation provides the final product. nih.gov

Aldolases, particularly 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), have gained significant attention for their role in forming C-C bonds with high stereoselectivity, making them valuable biocatalysts for producing deoxysugar precursors. researchgate.net Although DERA's natural function is specific, protein engineering efforts are expanding its substrate scope to accept a wider range of aldehydes, thereby opening pathways to diverse deoxysugar structures. researchgate.net

The following tables summarize examples of enzyme classes and specific biocatalytic reactions relevant to the principles of deoxysugar synthesis.

Table 1: Key Enzyme Classes in Chemoenzymatic Deoxysugar Synthesis

| Enzyme Class | Catalytic Function | Relevance to Deoxysugar Synthesis |

|---|---|---|

| Oxidoreductases | Catalyze oxidation-reduction reactions. | Asymmetric reduction of ketones to produce specific chiral alcohols; selective oxidation of hydroxyl groups. mdpi.com |

| Hydrolases (e.g., Lipases) | Catalyze the hydrolysis of chemical bonds (e.g., esters). | Kinetic resolution of racemic alcohols and esters to yield enantiopure intermediates. illinois.edunih.gov |

| Lyases (e.g., Aldolases) | Catalyze the breaking of various chemical bonds by means other than hydrolysis or oxidation. | Stereoselective C-C bond formation to construct the sugar backbone. researchgate.net |

| Transferases | Catalyze the transfer of functional groups (e.g., amino or acyl groups). | Introduction of various functionalities onto the sugar ring. nih.gov |

| Halogenases | Catalyze the incorporation of halogen atoms into organic substrates. | Direct, regioselective introduction of chlorine, which is key for synthesizing halogenated deoxysugars. mdpi.comresearchgate.net |

Table 2: Examples of Biocatalytic Transformations in Green Chemistry

| Enzyme/System | Substrate Type | Transformation | Significance |

|---|---|---|---|

| 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | Acetaldehyde and other aldehydes | Stereoselective aldol (B89426) addition | Forms key C-C bonds for deoxysugar backbones. researchgate.net |

| Lipase from Candida antarctica | Racemic alcohols/esters | Kinetic resolution via transesterification | Produces enantiomerically pure building blocks for total synthesis. nih.gov |

| Flavin-dependent monooxygenases | Aromatic/aliphatic compounds | Regioselective hydroxylation | Can be used to prepare specific polyol precursors. nih.gov |

| Flavin-dependent halogenase | Polyphenols | Site-selective chlorination | Demonstrates the potential for enzymatic C-Cl bond formation on complex molecules. mdpi.com |

| Polyphosphate glucokinase & DOIS | D-glucose | One-pot enzymatic reaction | Efficiently produces 2-deoxy-scyllo-inosose, an intermediate for aminoglycoside antibiotics. nih.gov |

The future of deoxysugar synthesis, including that of halogenated derivatives, will likely involve a deeper integration of these biocatalytic methods. nih.gov Advances in enzyme engineering and the discovery of novel enzymes from nature will continue to expand the range of possible transformations, making the production of complex carbohydrates like this compound cleaner, more efficient, and highly selective. nih.govnih.gov

Q & A

Q. Can this compound serve as a precursor for glycosylation reactions in glycopolymer synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products